
Anthracene, 9-(chloromethyl)-10-decyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 9-(chloromethyl)-10-decyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chloromethyl group at the 9th position and a decyl group at the 10th position of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9-(chloromethyl)-10-decyl- typically involves the chloromethylation of anthracene followed by the introduction of a decyl group. One common method involves the reaction of anthracene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 9-chloromethyl anthracene is then subjected to a Friedel-Crafts alkylation reaction with decyl chloride to introduce the decyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization and column chromatography .
化学反応の分析
Types of Reactions
Anthracene, 9-(chloromethyl)-10-decyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives, while reduction can lead to dihydroanthracene derivatives.
Photochemical Reactions: The compound can participate in photochemical reactions, including dimerization and cycloaddition.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Photochemical Reactions: These reactions are carried out under UV light in the presence of a photosensitizer.
Major Products
Substitution Reactions: Products include anthracene derivatives with various functional groups at the 9th position.
Oxidation Reactions: Major products are anthraquinone derivatives.
Photochemical Reactions: Products include anthracene dimers and cycloadducts.
科学的研究の応用
Anthracene, 9-(chloromethyl)-10-decyl- has several applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of Anthracene, 9-(chloromethyl)-10-decyl- is primarily based on its ability to interact with light and undergo photochemical reactions. The compound absorbs UV light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various chemical reactions, including energy transfer and electron transfer processes. The chloromethyl group can also undergo nucleophilic substitution, leading to the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
9-Methylanthracene: Similar in structure but with a methyl group instead of a chloromethyl group.
9-Anthracenemethanol: Contains a hydroxymethyl group at the 9th position.
9,10-Dimethylanthracene: Has methyl groups at both the 9th and 10th positions
Uniqueness
Anthracene, 9-(chloromethyl)-10-decyl- is unique due to the presence of both a chloromethyl and a decyl group, which imparts distinct chemical and physical properties. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the decyl group enhances the compound’s solubility in non-polar solvents and its ability to interact with biological membranes .
特性
CAS番号 |
823788-55-2 |
|---|---|
分子式 |
C25H31Cl |
分子量 |
367.0 g/mol |
IUPAC名 |
9-(chloromethyl)-10-decylanthracene |
InChI |
InChI=1S/C25H31Cl/c1-2-3-4-5-6-7-8-9-14-20-21-15-10-12-17-23(21)25(19-26)24-18-13-11-16-22(20)24/h10-13,15-18H,2-9,14,19H2,1H3 |
InChIキー |
YGXPKVGVNGDZID-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


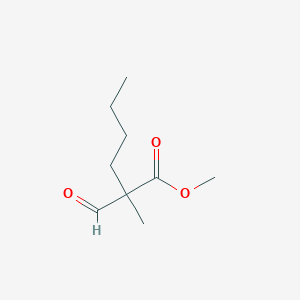
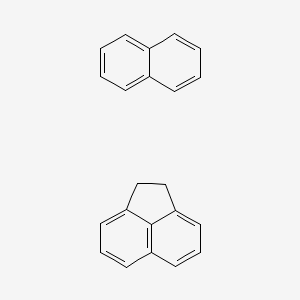
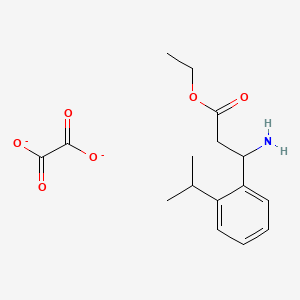

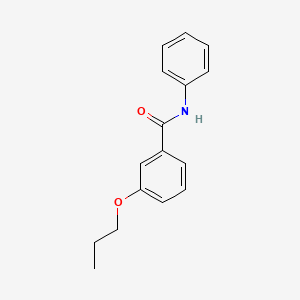
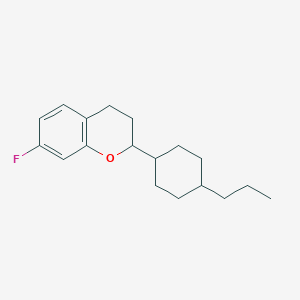
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
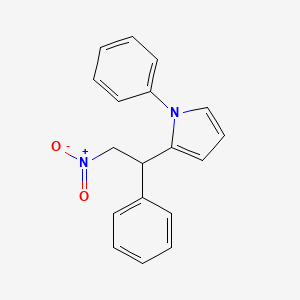
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
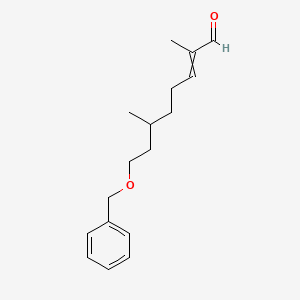
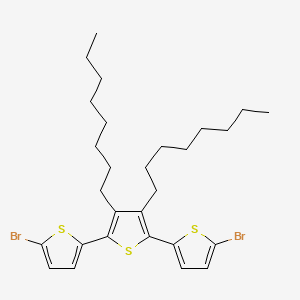
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
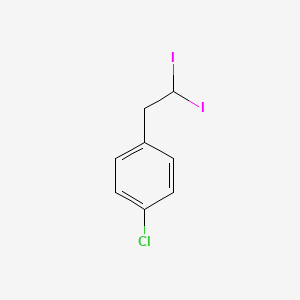
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
